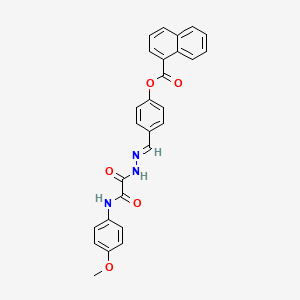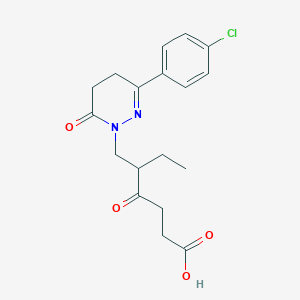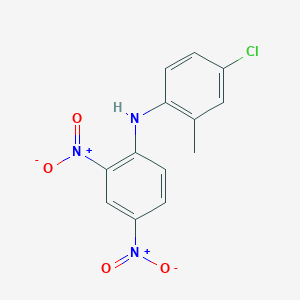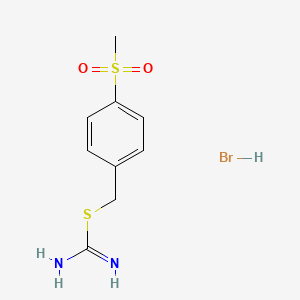![molecular formula C15H13N3O3 B11944943 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is a chemical compound with the molecular formula C15H13N3O3 It is known for its unique structure, which includes a hydrazinyl group, a benzylidene moiety, and a phenylacetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine derivatives, followed by the reaction with phenylacetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to amines.
Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its enzyme inhibition properties.
Industry: It may be used in the development of new materials with specific photophysical properties.
Mecanismo De Acción
The mechanism by which 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as carbonic anhydrase and α-glycosidase, thereby preventing the enzymes from catalyzing their respective reactions . The compound’s structure allows it to form stable complexes with these enzymes, leading to effective inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxo-N,N-diphenylbutanamide
- **2-{2-[(2E)-2-{2-[(4-Fluorobenzyl)oxy]benzylidene}hydrazino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide
Uniqueness
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and inhibit specific enzymes sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C15H13N3O3 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
N'-[(E)-(4-hydroxyphenyl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C15H13N3O3/c19-13-8-6-11(7-9-13)10-16-18-15(21)14(20)17-12-4-2-1-3-5-12/h1-10,19H,(H,17,20)(H,18,21)/b16-10+ |
Clave InChI |
MCONCLXBKDXLJR-MHWRWJLKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)O |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)






![(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11944931.png)


![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)
